molecular formula C7H13ClO2 B570733 2-Ethylbutyl carbonochloridate CAS No. 58906-64-2

2-Ethylbutyl carbonochloridate

Cat. No.: B570733
CAS No.: 58906-64-2
M. Wt: 164.629
InChI Key: VUUZCSIOWVZJQB-UHFFFAOYSA-N
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Description

2-Ethylbutyl carbonochloridate is an organic compound with the molecular formula C₇H₁₃ClO₂. It is a colorless oil that is primarily used in organic synthesis. This compound is known for its role as an intermediate in the production of various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyl carbonochloridate can be synthesized through the reaction of 2-ethyl-1-butanol with phosgene. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The process involves adding 2-ethyl-1-butanol dropwise to a solution of phosgene in benzene while maintaining the temperature in an ice bath .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyl carbonochloridate primarily undergoes substitution reactions due to the presence of the carbonochloridate group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates .

Common Reagents and Conditions:

    Amines: Reacts to form carbamates under mild conditions.

    Alcohols: Forms carbonates in the presence of a base.

    Thiols: Produces thiocarbonates under basic conditions.

Major Products:

Scientific Research Applications

2-Ethylbutyl carbonochloridate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethylbutyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive and can form stable bonds with nucleophilic species, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules .

Comparison with Similar Compounds

  • 2-Ethylbutyl chloroformate
  • Benzyl chloroformate
  • 1-Chloro-2-methylpropyl chloroformate
  • 2-Chlorophenyl chloroformate

Uniqueness: 2-Ethylbutyl carbonochloridate is unique due to its specific reactivity profile and the stability of the products formed from its reactions. Compared to other chloroformates, it offers distinct advantages in terms of selectivity and yield in organic synthesis .

Properties

IUPAC Name

2-ethylbutyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-6(4-2)5-10-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUZCSIOWVZJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10711155
Record name 2-Ethylbutyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58906-64-2
Record name 2-Ethylbutyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylbutyl carbonochloridate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Ethylbutyl chloroformate
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

20.4 G. (0.2 moles) of 2-ethyl-1-butanol is added dropwise under anhydrous conditions to 250 ml. (0.4 moles) of 17.2% phosgene solution in benzene with stirring in an ice bath. The addition is complete in 70 minutes and the solution is allowed to gradually warm to room temperature and stirred for 16 hours. The excess phosgene and hydrogen chloride are removed with a stream of nitrogen and the residual solution evaporated to dryness in vacuo affording 17.9 g. (54%) of a light yellow oil which IR demonstrates having a strong chloroformate band and no hydroxy. The oil is used as is in further reactions.
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Synthesis routes and methods II

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